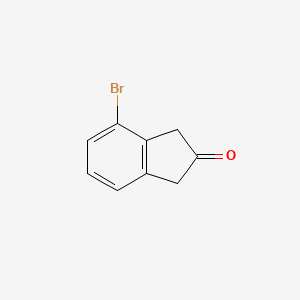

4-Bromo-2-Indanone

Übersicht

Beschreibung

4-Bromo-2-indanone is a chemical compound that is part of the indanone family, which are ketones derived from indane. Indanones are important intermediates in organic synthesis and have applications in the pharmaceutical and materials science industries. The bromine atom on the 4-position of the indanone ring system adds to the reactivity of the compound, making it a valuable building block for further chemical transformations .

Synthesis Analysis

The synthesis of indanone derivatives can be achieved through various methods. One approach involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides, which has been shown to produce indanones in good to excellent yields . Another method includes the Rh(I)-catalyzed carbonylative cyclization reactions of alkynes with 2-bromophenylboronic acids, leading to indenones, which are closely related to indanones . Additionally, the selective bromination of 4-chloro-1-indanone has been studied, and this process can potentially be adapted for the synthesis of 4-bromo-2-indanone .

Molecular Structure Analysis

The molecular structure of related brominated compounds has been elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of 2-bromo-4-cyano-4'-N,N-diethylaminoazobenzene has been determined, providing insights into the effects of substituents on the geometry of brominated aromatic compounds . Although not directly about 4-bromo-2-indanone, this study can give a general idea of how bromine substitution might influence molecular structure.

Chemical Reactions Analysis

4-Bromo-2-indanone can undergo various chemical reactions due to the presence of both a ketone functional group and a bromine atom. The ketone group allows for reactions such as condensations, while the bromine atom can participate in further halogenation reactions or be used in cross-coupling reactions to introduce different substituents onto the indanone ring . The synthesis of 2-bromo-1-aryl-1H-indenes via a domino reaction sequence starting from gem-dibromocyclopropanes also highlights the reactivity of brominated intermediates in complex transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-2-indanone would be influenced by both the bromine atom and the indanone core. The presence of the bromine atom is likely to increase the molecular weight and density compared to unsubstituted indanone. The ketone group contributes to the compound's ability to form hydrogen bonds and its reactivity in nucleophilic addition reactions. The exact physical properties such as melting point, boiling point, and solubility would depend on the specific structure and substituents present in the molecule .

Wissenschaftliche Forschungsanwendungen

Summary of the Application

4-Bromo-2-Indanone has been used in the synthesis of aurone and indanone derivatives, which have shown potential as novel antitumor agents . These compounds were synthesized via bioisostere and scaffold hopping strategy, and then submitted to the inhibitory activities evaluation against four tumor cells (HELA, HT-29, A549 and HepG2) through MTT assays .

Methods of Application or Experimental Procedures

The antitumor activity of these compounds were studied through MTT assays . MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Results or Outcomes

Based on the results, thirty compounds showed moderate to good antitumor activity . Among them, five compounds (A3: 3.41±1.03μM, E3: 5.11±0.23μM, E8: 4.14±1.21μM, F2: 5.40±1.18μM, F4: 7.37±0.87μM) had achieved a comparable efficiency to the positive control DOX (Doxorubicin) against HT-29 cell lines . Compound A3 and F4 were identified as potential leading compounds .

TRPV1 Antagonists for Analgesics

Summary of the Application

4-Bromo-1-indanone is used to prepare N’-indanyl-N-benzopyrazolyl ureas as TRPV1 antagonists for use as analgesics .

Methods of Application or Experimental Procedures

KDR Kinase Inhibitors

Summary of the Application

4-Bromo-1-indanone is also used to synthesize 1,4-dihydroindeno [1,2-c]pyrazoles as KDR kinase inhibitors .

Methods of Application or Experimental Procedures

Antiviral and Antibacterial Agents

Summary of the Application

1-Indanone derivatives, including 4-Bromo-2-Indanone, have been studied for their potential applications as antiviral and antibacterial agents .

Methods of Application or Experimental Procedures

Alzheimer’s Disease Treatment

Summary of the Application

1-Indanone derivatives, including 4-Bromo-2-Indanone, have been studied for their potential applications in the treatment of Alzheimer’s disease .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-bromo-1,3-dihydroinden-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTMVUZONAQICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610535 | |

| Record name | 4-Bromo-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-Indanone | |

CAS RN |

846032-36-8 | |

| Record name | 4-Bromo-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMOINDAN-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-Bromothiophen-2-yl)methyl]morpholine](/img/structure/B1343098.png)